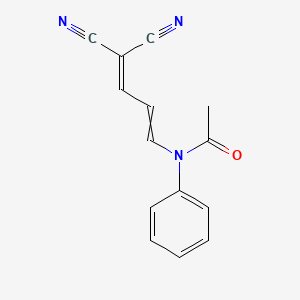
1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene is an organic compound that features both a phenyl ring and a pyridyl ring connected by an acetylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene typically involves the following steps:
Starting Materials: The synthesis begins with 4-(Methylthio)phenylacetylene and 3-methyl-2-pyridylboronic acid.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to form the desired product. The reaction is carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene) under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetylene bridge can be reduced to an alkene or alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and pyridyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alkene or alkane derivatives.
Substitution: Various substituted phenyl and pyridyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mecanismo De Acción
The mechanism of action of 1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylphenyl)-2-(3-methyl-2-pyridyl)acetylene: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
1-(4-(Methylthio)phenyl)-2-(2-pyridyl)acetylene: Differs in the position of the methyl group on the pyridyl ring, potentially altering its properties.
Propiedades
Fórmula molecular |
C15H13NS |
|---|---|
Peso molecular |
239.3 g/mol |
Nombre IUPAC |
3-methyl-2-[2-(4-methylsulfanylphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C15H13NS/c1-12-4-3-11-16-15(12)10-7-13-5-8-14(17-2)9-6-13/h3-6,8-9,11H,1-2H3 |
Clave InChI |
WKJZTGWBOAFLRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)C#CC2=CC=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)




